2-O-alpha-D-glucopyranosyl-D-galactopyranose
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Overview
Description
2-O-alpha-D-glucopyranosyl-D-galactopyranose is a glycosyl glycoside compound with the molecular formula C12H22O11. It is composed of a D-galactopyranose unit linked to a D-glucopyranosyl unit through an alpha-glycosidic bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-alpha-D-glucopyranosyl-D-galactopyranose can be achieved through enzymatic methods. One common approach involves the use of glycosyltransferases, which catalyze the transfer of a glucopyranosyl moiety to a galactopyranose acceptor. The reaction conditions typically include an aqueous buffer system, optimal pH, and temperature to ensure enzyme activity .
Industrial Production Methods
Industrial production of this compound often employs biotechnological processes. Enzymatic synthesis is favored due to its specificity and efficiency. The use of recombinant DNA technology allows for the production of large quantities of glycosyltransferases, which can be used to catalyze the formation of the desired glycoside in bioreactors .
Chemical Reactions Analysis
Types of Reactions
2-O-alpha-D-glucopyranosyl-D-galactopyranose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis can occur under acidic or enzymatic conditions, breaking the glycosidic bond and yielding the constituent monosaccharides .
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as periodate can cleave the glycosidic bond.
Glycosylation: Glycosyltransferases in the presence of donor substrates like UDP-glucose.
Major Products Formed
The major products formed from these reactions include D-glucose and D-galactose, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-O-alpha-D-glucopyranosyl-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its role in cellular processes involving glycosylation.
Medicine: Potential therapeutic applications due to its involvement in glycosylation pathways.
Industry: Utilized in the production of glycosylated products for food and cosmetic industries
Mechanism of Action
The mechanism of action of 2-O-alpha-D-glucopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. Glycosyltransferases catalyze the formation of the glycosidic bond, while glycosidases can hydrolyze it. The compound can modulate various biochemical pathways by altering glycosylation patterns on proteins and lipids .
Comparison with Similar Compounds
Similar Compounds
- alpha-D-glucopyranosyl alpha-D-galactopyranoside
- 2-O-alpha-D-glucopyranosyl-L-ascorbic acid
- 2-O-alpha-D-glucosyl glycerol
Uniqueness
2-O-alpha-D-glucopyranosyl-D-galactopyranose is unique due to its specific glycosidic linkage and the combination of glucose and galactose units.
Properties
Molecular Formula |
C12H22O11 |
---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6+,7+,8+,9-,10-,11?,12-/m1/s1 |
InChI Key |
HIWPGCMGAMJNRG-XIEPDHIPSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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